molecular formula C6H10O6 B1218157 D-Gulono-1,4-lactone CAS No. 3327-64-8

D-Gulono-1,4-lactone

Cat. No.: B1218157
CAS No.: 3327-64-8
M. Wt: 178.14 g/mol
InChI Key: SXZYCXMUPBBULW-LECHCGJUSA-N
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Description

D-Gulono-1,4-lactone: is a hexanoic acid derivative and a key intermediate in the biosynthesis of L-ascorbic acid (vitamin C) in many organisms. It is a lactone form of D-gulonic acid and is known for its role in the final step of vitamin C biosynthesis, where it is oxidized to L-ascorbic acid by the enzyme L-gulono-1,4-lactone oxidase .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Gulono-1,4-lactone can be synthesized through the selective oxidation of D-glucose or D-gulose. One common method involves the oxidation of D-glucose using bromine water, followed by lactonization to form this compound . Another method includes the oxidation of D-gulose in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound typically involves the microbial fermentation of glucose. Specific strains of bacteria or fungi are used to convert glucose into this compound through a series of enzymatic reactions .

Chemical Reactions Analysis

Mechanism of Action

D-Gulono-1,4-lactone exerts its effects primarily through its conversion to L-ascorbic acid. The enzyme L-gulono-1,4-lactone oxidase catalyzes the oxidation of this compound to L-ascorbic acid, which then participates in various biochemical pathways. L-ascorbic acid acts as an antioxidant, a cofactor for several enzymes, and plays a role in collagen synthesis, neurotransmitter production, and immune function .

Properties

IUPAC Name

(3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZYCXMUPBBULW-LECHCGJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001036177
Record name D-Gulonic acid γ-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001036177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6322-07-2, 3327-64-8
Record name D-Gulono-1,4-lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6322-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gulonolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Gulono-1,4-lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006322072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Gulonic acid γ-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001036177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-gulono-1,4-lactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.071
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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